5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. For “5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide,” a common synthetic route might include:
Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Substitution reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch processing: Using large reactors to carry out the cycloaddition and substitution reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino group.
Reduction: Reduction reactions can be used to modify the triazole ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or copper may be used in cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Many triazole derivatives exhibit antimicrobial properties.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for various diseases.
Medicine
Antifungal Agents: Triazole compounds are key components in antifungal medications.
Anticancer Agents: Some derivatives are being studied for their anticancer properties.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Pharmaceuticals: Key intermediates in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of “5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” would depend on its specific biological target. Generally, triazole derivatives can:
Inhibit enzymes: By binding to the active site or allosteric sites.
Disrupt cell membranes: Leading to cell death in microbial organisms.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their broad spectrum of biological activities.
Benzotriazole derivatives: Used in corrosion inhibitors and antifungal agents.
Uniqueness
“5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” may have unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-amino-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12(2)14-8-10-15(11-9-14)24-18(20)17(22-23-24)19(25)21-16-7-5-4-6-13(16)3/h4-12H,20H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNFFYBNEUPMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.